molecular formula C9H9FO B3031985 2-Cyclopropyl-6-fluorophenol CAS No. 911817-90-8

2-Cyclopropyl-6-fluorophenol

Cat. No.: B3031985
CAS No.: 911817-90-8
M. Wt: 152.16 g/mol
InChI Key: QRBHRTFDDOMSCJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-fluorophenol is an organic compound with the molecular formula C9H9FO. It is characterized by a cyclopropyl group and a fluorine atom attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-fluorophenol typically involves the cyclopropylation of a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-6-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-6-fluorophenol is unique due to the presence of both cyclopropyl and fluorine groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-cyclopropyl-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBHRTFDDOMSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629133
Record name 2-Cyclopropyl-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911817-90-8
Record name 2-Cyclopropyl-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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CC(=O)Oc1c(F)cccc1C1CC1
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Synthesis routes and methods II

Procedure details

Potassium carbonate (911 mg, 6.60 mmol) was added to a solution of 2-cyclopropyl-6-fluorophenyl acetate (640 mg, 3.30 mmol) in methanol (4 ml), and the mixture was stirred at room temperature for 1 hour. After 1M hydrochloric acid was added to the reaction mixture to adjust pH to 2, this was extracted with acetic acid. The organic layer was combined and washed with a saturated aqueous NaCl solution, followed by drying with anhydrous sodium sulfate. After the solid was removed by filtration, the filtrate was concentrated to obtain 497 mg of 2-cyclopropyl-6-fluorophenol.
Quantity
911 mg
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reactant
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2-cyclopropyl-6-fluorophenyl acetate
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640 mg
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-fluorophenol
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2-Cyclopropyl-6-fluorophenol
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2-Cyclopropyl-6-fluorophenol
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2-Cyclopropyl-6-fluorophenol
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2-Cyclopropyl-6-fluorophenol
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2-Cyclopropyl-6-fluorophenol

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